molecular formula C18H21ClN2 B5745490 1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5745490
M. Wt: 300.8 g/mol
InChI Key: ASGMIDJPEYJPBI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine ring or the attached phenyl groups .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. For example, piperazine derivatives have been explored for their antimicrobial, antiviral, and anticancer properties

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in the context of antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .

Similar Compounds

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-6-2-5-9-18(15)21-12-10-20(11-13-21)14-16-7-3-4-8-17(16)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMIDJPEYJPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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